4-Methyl-[1,3'-bipiperidine]-2'-one
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Overview
Description
4-Methyl-[1,3’-bipiperidine]-2’-one is a heterocyclic organic compound that features a bipiperidine structure with a methyl group attached to one of the piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,3’-bipiperidine]-2’-one typically involves the coupling of piperidine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method ensures high yield and purity of the desired product.
Industrial Production Methods: Industrial production of 4-Methyl-[1,3’-bipiperidine]-2’-one may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-[1,3’-bipiperidine]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-[1,3’-bipiperidine]-2’-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit liver carboxylesterase 1, affecting lipid metabolism and cholesterol transport .
Comparison with Similar Compounds
4,4’-Bipyridine: A related compound with similar structural features but different electronic properties and applications.
4-Piperidinopiperidine: Another bipiperidine derivative with distinct pharmacological activities.
Uniqueness: 4-Methyl-[1,3’-bipiperidine]-2’-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its methyl group and bipiperidine scaffold make it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-4-7-13(8-5-9)10-3-2-6-12-11(10)14/h9-10H,2-8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPLFOUYNGAGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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